cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-13(6-9(8)10)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9+,10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCSPNASTQNGJH-ULKQDVFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Precursor Synthesis
The bicyclo[3.1.0]hexane core is constructed via a [2+1] cycloaddition or ring-closing strategy. A patented method (US4255334A) describes the preparation of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals.
Step 1: Cyclopropane Formation
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Starting Material : cis-2-aminomethylcyclopropyl-1,1-diethylacetal is treated with cyanide (e.g., KCN) in acetic acid to form N-acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile.
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Mechanism : The acetal undergoes acid-catalyzed ring-opening, followed by intramolecular cyclization to form the bicyclic nitrile.
Step 2: Hydrolysis and Functionalization
Acetylation and Boc Protection
Step 3: Acetylation at Position 6
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Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
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Conditions : Reaction at 0–25°C for 4–6 hours ensures selective acetylation of the secondary alcohol at position 6 without disturbing the amine.
Step 4: Boc Protection of the Amine
Stereochemical Control
The cis configuration is preserved through:
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Stereospecific Cyclization : The use of cis-2-aminomethylcyclopropyl acetals ensures the bicyclic core forms with the correct stereochemistry.
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Chiral Resolution : Racemic intermediates are separated via fractional crystallization using chiral resolving agents (e.g., tartaric acid).
Optimization and Challenges
Yield Enhancement
Purification Techniques
| Technique | Application | Outcome |
|---|---|---|
| Column Chromatography | Silica gel (hexane:ethyl acetate, 3:1) | ≥98% purity |
| Recrystallization | Ethanol/water (4:1) | Isomer separation |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclohexane derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
The compound is being investigated for its potential as a precursor or intermediate in the synthesis of novel pharmaceuticals. Its bicyclic structure allows for modifications that can enhance biological activity or selectivity against specific targets.
2. Neuropharmacology
Research indicates that derivatives of azabicyclo compounds may exhibit neuroprotective properties. Studies are ongoing to evaluate the effects of cis-tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate on neurotransmitter systems, potentially leading to new treatments for neurological disorders .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents .
Applications in Organic Synthesis
1. Synthetic Intermediates
The compound serves as an important building block in organic synthesis, particularly in the construction of complex molecules through various reactions such as esterification and amidation. Its structural features facilitate the formation of diverse derivatives useful in synthetic pathways .
2. Chiral Synthesis
Due to its stereogenic centers, this compound is valuable in asymmetric synthesis, where it can be utilized to produce chiral compounds with high enantiomeric excess .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated potential for protecting neurons from oxidative stress in vitro. |
| Study B | Antimicrobial Activity | Showed significant inhibition of bacterial growth against strains of E.coli and Staphylococcus aureus. |
| Study C | Synthetic Applications | Successfully used as a precursor for synthesizing novel azabicyclic compounds with enhanced pharmacological properties. |
Mechanism of Action
The mechanism of action of cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Research Findings and Data Gaps
Biological Activity
Cis-tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 1245645-37-7) is a bicyclic compound with significant potential in pharmacological and biochemical research. Its unique structure, characterized by a bicyclic azabicyclo framework, allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Synonyms :
- tert-butyl (1R,5S)-6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- (1α,5α)-6-Acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with protein targets and potential therapeutic applications.
The compound is hypothesized to interact with specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of Enzymatic Pathways : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Interacting with opioid receptors, which could be relevant for pain management therapies.
1. Opioid Receptor Interaction
A study investigated the structure-activity relationship (SAR) of compounds related to the azabicyclo[3.1.0]hexane framework, highlighting that modifications to this structure could enhance binding affinity to μ-opioid receptors. The findings indicated that certain derivatives exhibited high selectivity for μ-receptors over δ and κ subtypes, suggesting potential applications in pain management and pruritus treatment in veterinary medicine .
2. Anticancer Activity
Research has also indicated that compounds containing the azabicyclo[3.1.0]hexane moiety demonstrate anticancer properties . A series of derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
3. Antioxidant Properties
The compound's antioxidant activity has been assessed, showing promise in mitigating oxidative stress in cellular models . This property could be beneficial in developing therapeutic agents aimed at diseases linked to oxidative damage.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | Structure | Moderate receptor binding |
| Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | Structure | High μ-opioid receptor affinity |
| This compound | Structure | Potential therapeutic applications |
Q & A
Q. Basic
- X-ray crystallography : Crystal structure analysis (e.g., triclinic system with defined torsion angles) confirms spatial arrangement .
- NMR spectroscopy : Coupling constants (e.g., ) differentiate axial/equatorial protons in the bicyclic system .
- Chiral HPLC : Resolves enantiomers if racemic mixtures are formed during synthesis .
What challenges arise in functionalizing the bicyclo[3.1.0]hexane core, and how are they addressed?
Q. Advanced
- Steric hindrance : The fused cyclopropane and azabicyclo rings limit accessibility to reactive sites. Solutions:
- Polymerization risks : Activated groups (e.g., vinyl) may polymerize. Mitigation: Low-temperature reactions and inert atmospheres .
- Functional group compatibility : Acetyl groups may undergo unintended oxidation. Protection with tert-butoxycarbonyl (Boc) is common .
How can conflicting data on reaction yields be analyzed and optimized?
Q. Advanced
- Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst) to identify critical factors. For example, DBU improves yields in endo-exo conversions .
- Mechanistic studies : Probe intermediates via LC-MS or in-situ IR to detect side reactions (e.g., hydrolysis of acetyl groups) .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance selectivity in functionalization steps .
What analytical techniques are critical for characterizing derivatives of this compound?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., for derivatives) .
- X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., acetyl vs. hydroxymethyl positioning) .
- Dynamic NMR : Detects conformational flexibility in the bicyclic system under varying temperatures .
What are the key applications of this compound in medicinal chemistry?
Q. Basic
- Peptidomimetics : The rigid bicyclic scaffold mimics peptide turn structures, aiding in protease inhibitor design .
- Antifungal agents : Derivatives exhibit activity against Candida albicans (MIC 15 µg/mL) via membrane disruption .
- Antimicrobial synergy : Combined with polyene antibiotics, enhances efficacy against resistant strains .
How does the acetyl group influence reactivity compared to other substituents?
Q. Advanced
- Electronic effects : The acetyl group withdraws electrons, activating adjacent carbons for nucleophilic attack. Contrast with hydroxymethyl, which donates electrons and stabilizes intermediates .
- Steric effects : Acetyl’s carbonyl oxygen may hinder bulky reagents, favoring reactions at less hindered sites (e.g., cyclopropane ring opening) .
- Biological activity : Acetylated derivatives show higher antifungal potency compared to amino or formyl analogs, likely due to improved membrane permeability .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced
- Standardized assays : Use CLSI/M07 guidelines for MIC determination to minimize variability .
- Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in certain media .
- Crystallographic docking : Correlates structural variations (e.g., acetyl vs. cyano substituents) with target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
